4'-Azidouridin

Übersicht

Beschreibung

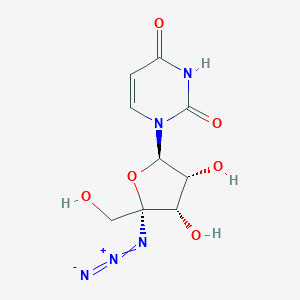

4’-C-Azidouridine is a uridine analogue that has garnered significant interest in the fields of chemistry, biology, and medicine. This compound is characterized by the presence of an azide group at the 4’ position of the ribose sugar. It has shown potential in various scientific applications, particularly due to its unique chemical properties and biological activities.

Wissenschaftliche Forschungsanwendungen

4’-C-Azidouridin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Reagenz in der Click-Chemie zur Synthese komplexer Moleküle und Biokonjugate verwendet.

Biologie: Die Verbindung wird in der Untersuchung von Nukleosid-Analoga und deren Auswirkungen auf biologische Systeme eingesetzt.

Medizin: 4’-C-Azidouridin und seine Derivate haben sich als vielversprechende antivirale Mittel erwiesen, insbesondere gegen das Hepatitis-C-Virus. Sie werden auch für ihre Antikonvulsiva- und Anxiolytika-Aktivitäten untersucht.

Industrie: Die Verbindung wird bei der Entwicklung neuer Antihypertensiva und anderer therapeutischer Medikamente eingesetzt.

5. Wirkmechanismus

Der Wirkmechanismus von 4’-C-Azidouridin beinhaltet seine Einarbeitung in RNA oder DNA, wo es die Nukleinsäuresynthese stören kann. Die Azidgruppe in der 4’-Position kann die Aktivität viraler Polymerasen hemmen, wodurch die Replikation viraler RNA verhindert wird . Darüber hinaus kann die Verbindung eine Phosphorylierung zu aktiven Triphosphatderivaten durchlaufen, die in die wachsende Nukleinsäurekette eingebaut werden, was zu einer Kettenabbruchreaktion und Hemmung der viralen Replikation führt.

Ähnliche Verbindungen:

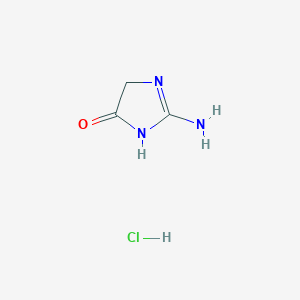

4’-Azidocytidin: Ein weiteres Nukleosid-Analogon mit einer Azidgruppe in der 4’-Position, bekannt für seine starke antivirale Aktivität gegen das Hepatitis-C-Virus.

4’-Cyanouridin: Eine Verbindung mit einer Cyanogruppe in der 4’-Position, die in der antiviralen und krebshemmenden Forschung verwendet wird.

4’-Methyluridin: Ein Nukleosid-Analogon mit einer Methylgruppe in der 4’-Position, das auf seine biologischen Aktivitäten untersucht wird.

Einzigartigkeit von 4’-C-Azidouridin: 4’-C-Azidouridin ist aufgrund seiner spezifischen chemischen Struktur einzigartig, die es ihm ermöglicht, an Click-Chemie-Reaktionen teilzunehmen und erhebliche biologische Aktivitäten aufzuweisen. Seine Fähigkeit, die virale Replikation zu hemmen, und seine potenziellen therapeutischen Anwendungen machen es zu einer wertvollen Verbindung in der wissenschaftlichen Forschung und Medikamentenentwicklung.

Wirkmechanismus

Target of Action

The primary target of 4’-Azidouridine is the viral DNA and RNA polymerases . These enzymes are crucial for the replication of viruses, making them an ideal target for antiviral agents .

Mode of Action

4’-Azidouridine, being a nucleoside analogue, interacts with its targets by getting incorporated into the viral DNA or RNA . The mechanism of action involves successive phosphorylation to nucleoside 5’triphosphates catalyzed by the corresponding kinases . This incorporation results in the inhibition of virus replication .

Biochemical Pathways

The biochemical pathway affected by 4’-Azidouridine is the replication pathway of the virus. By incorporating itself into the viral DNA or RNA, it disrupts the normal replication process, thereby inhibiting the proliferation of the virus .

Pharmacokinetics

The protide technology has been applied to 4’-azidouridine to improve its antiviral potency . This technology is known to enhance the delivery of nucleoside monophosphates to cells, potentially improving the bioavailability of 4’-Azidouridine .

Result of Action

The result of the action of 4’-Azidouridine is the inhibition of virus replication . This leads to a decrease in the viral load, thereby mitigating the effects of the viral infection.

Action Environment

The action, efficacy, and stability of 4’-Azidouridine can be influenced by various environmental factors. It’s worth noting that the effectiveness of 4’-Azidouridine can be enhanced using the ProTide technology, suggesting that modifications to the compound can influence its action .

Biochemische Analyse

Biochemical Properties

4’-Azidouridine contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . This property allows it to interact with various enzymes, proteins, and other biomolecules in biochemical reactions.

Cellular Effects

4’-Azidouridine has been shown to inhibit Hepatitis C Virus (HCV) replication in cell cultures . It influences cell function by inhibiting the replication of the virus, thereby affecting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The mechanism of action of 4’-Azidouridine involves successive phosphorylation to nucleoside 5’triphosphates catalyzed by the corresponding kinases, and incorporation of the triphosphates into 3’ termini of viral DNA or RNA resulted in the inhibition of virus replication .

Temporal Effects in Laboratory Settings

It has been shown to effectively inhibit HCV replication in cell cultures .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4’-C-Azidouridine typically involves the modification of uridine. One common method includes the introduction of the azide group at the 4’ position of the ribose sugar. This can be achieved through a series of chemical reactions, including the protection of hydroxyl groups, azidation, and subsequent deprotection steps. The reaction conditions often involve the use of azidating agents such as sodium azide in the presence of suitable solvents and catalysts .

Industrial Production Methods: While specific industrial production methods for 4’-C-Azidouridine are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification techniques such as chromatography.

Analyse Chemischer Reaktionen

Reaktionstypen: 4’-C-Azidouridin durchläuft verschiedene chemische Reaktionen, darunter:

Reduktionsreaktionen: Die Azidgruppe kann unter Verwendung von Reduktionsmitteln wie Wasserstoffgas in Gegenwart eines Palladiumkatalysators zu einer Aminogruppe reduziert werden.

Häufige Reagenzien und Bedingungen:

CuAAC-Reaktion: Kupfersulfat und Natriumaskorbat werden üblicherweise als Katalysatoren in Gegenwart eines Alkin-haltigen Moleküls verwendet.

Reduktionsreaktion: Wasserstoffgas und Palladium auf Kohlenstoff sind typische Reagenzien für die Reduktion der Azidgruppe.

Hauptprodukte:

CuAAC-Reaktion: Das Hauptprodukt ist ein Triazolderivat.

Reduktionsreaktion: Das Hauptprodukt ist das entsprechende Aminderivat.

Vergleich Mit ähnlichen Verbindungen

4’-Azidocytidine: Another nucleoside analogue with an azide group at the 4’ position, known for its potent antiviral activity against hepatitis C virus.

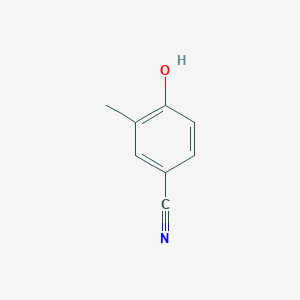

4’-Cyanouridine: A compound with a cyano group at the 4’ position, used in antiviral and anticancer research.

4’-Methyluridine: A nucleoside analogue with a methyl group at the 4’ position, studied for its biological activities.

Uniqueness of 4’-C-Azidouridine: 4’-C-Azidouridine is unique due to its specific chemical structure, which allows it to participate in click chemistry reactions and exhibit significant biological activities. Its ability to inhibit viral replication and potential therapeutic applications make it a valuable compound in scientific research and drug development.

Eigenschaften

IUPAC Name |

1-[(2R,3R,4S,5R)-5-azido-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N5O6/c10-13-12-9(3-15)6(18)5(17)7(20-9)14-2-1-4(16)11-8(14)19/h1-2,5-7,15,17-18H,3H2,(H,11,16,19)/t5-,6+,7-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHPJZSIIXUQGQE-JVZYCSMKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)(CO)N=[N+]=[N-])O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@](O2)(CO)N=[N+]=[N-])O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N5O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20161046 | |

| Record name | 4'-Azidouridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20161046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139442-01-6 | |

| Record name | 4'-Azidouridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139442016 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4'-Azidouridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20161046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 4'-Azidouridine exert its antiviral activity against HCV?

A1: While 4'-Azidouridine itself does not directly inhibit HCV, its triphosphate form acts as a potent inhibitor of RNA synthesis by the HCV polymerase enzyme []. This suggests that 4'-Azidouridine needs to be intracellularly phosphorylated to its active triphosphate form. The study by McGuigan et al. [] demonstrated that utilizing a phosphoramidate ProTide approach could effectively deliver the monophosphate form of 4'-Azidouridine into HCV replicon cells. This delivery strategy successfully bypassed the initial phosphorylation step, leading to the intracellular formation of the active triphosphate and subsequent inhibition of HCV replication.

Q2: How does the structure of 4'-Azidouridine relate to its activity against HCV?

A2: The research by McGuigan et al. [] highlights the importance of the phosphoramidate ProTide approach in enhancing the antiviral activity of 4'-Azidouridine. The study found that while the parent nucleoside, 4'-Azidouridine, was inactive against HCV, its corresponding phosphoramidate derivatives exhibited sub-micromolar potency. This finding underscores the crucial role of the phosphoramidate moiety in facilitating intracellular delivery and metabolic activation of 4'-Azidouridine, leading to potent inhibition of HCV replication. These results suggest that structural modifications, particularly the addition of the phosphoramidate ProTide, can significantly impact the antiviral activity of 4'-Azidouridine.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,2-Benzenedicarbonitrile, 3-[2-methyl-1-(1-methylethyl)propoxy]-](/img/structure/B189980.png)

![Hexahydro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B189986.png)

![Pyrrolidine, 1-bicyclo[2.2.1]hept-2-yl-, exo-(9CI)](/img/structure/B189992.png)

![5,6-dihydro-1H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B190003.png)